7-Methylchroman-4-amine
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Overview
Description
7-Methylchroman-4-amine is a chemical compound with the molecular formula C10H13NO . It is a derivative of the chroman-4-one family, which is a privileged structure in heterocyclic chemistry and drug discovery .
Synthesis Analysis
Chroman-4-one acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . The synthesis of chroman-4-one derivatives involves various methods, including the acid- or base-catalyst condensation of aldehydes and 4-chromanones .Molecular Structure Analysis
The molecular structure of 7-Methylchroman-4-amine consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). This structure is related to chromane, chromene, chromone, and chromenone .Scientific Research Applications
Synthesis and Reactivity
Compounds related to 7-Methylchroman-4-amine, such as chromone derivatives and amines, are fundamental in the synthesis of various complex molecules. For example, the synthesis and reactions of twisted amides demonstrate the potential for creating complex molecules with unique properties, highlighting the versatility of these compounds in chemical synthesis (Kirby et al., 2001). Additionally, the development of expedient synthesis methods for N-Methyl- and N-Alkylamines using reusable cobalt oxide nanoparticles emphasizes the importance of these compounds in both academic research and industrial production (Senthamarai et al., 2018).
Analytical and Material Science Applications
Analytical techniques for detecting and quantifying amines in particulate matter and the atmosphere have been developed, demonstrating the environmental and material science relevance of compounds like 7-Methylchroman-4-amine (VandenBoer et al., 2010). This research aids in understanding the distribution and impact of amines in the environment.
Biological Activities and Applications
Research into the transformations of chromen-4-ones under the action of amino acids and biogenic amines indicates potential for discovering new compounds with antimycotic and antibacterial action, pointing towards the biomedical applications of these molecules (Shcherbakov et al., 2019). Moreover, the exploration of amine-functionalized silica for various applications reflects the material science and catalytic potential of amine-based compounds (Soto-Cantu et al., 2012).
Future Directions
Due to the significant variations in biological activities exhibited by chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .
properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFWKNOFAQNDID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylchroman-4-amine |
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